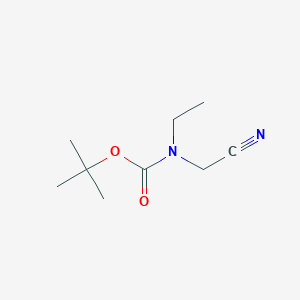

2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester

Vue d'ensemble

Description

“2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound . It’s part of a class of compounds known as 5-amino-pyrazoles . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The methods for obtaining these structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-amino-pyrazoles include reactions with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with various reagents leads to the formation of different derivatives .Applications De Recherche Scientifique

Synthesis of Diverse Heterocyclic Compounds

5-Amino-pyrazoles, such as the compound , are pivotal in synthesizing a wide array of heterocyclic compounds. They serve as versatile synthetic building blocks, enabling the construction of poly-substituted and fused heterocyclic scaffolds. These scaffolds are crucial in developing pharmaceuticals, dyes, and functional materials due to their complex properties .

Medicinal Chemistry and Drug Design

The structural features of 5-amino-pyrazoles make them analogous to biologically active compounds. This similarity is leveraged in medicinal chemistry, where these compounds are used to design and synthesize new drugs. Nearly 60% of small-molecule drugs approved by the FDA feature nitrogen-based heterocycles, highlighting the significance of compounds like 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester in drug discovery .

Development of Antiviral Agents

Research indicates that derivatives of 5-amino-pyrazoles show promise as substrates for antiviral drugs. The amino-functionalized pyrazolo[4,3-b]pyridines, for instance, have been identified as potential frameworks for developing treatments for viral diseases .

Creation of Anti-inflammatory Compounds

The anti-inflammatory properties of certain 5-amino-pyrazole derivatives make them valuable in synthesizing compounds that could potentially treat inflammatory diseases. This application is particularly relevant in the search for new and more effective anti-inflammatory medications .

Synthesis of Antiproliferative Agents

Compounds synthesized from 5-amino-pyrazoles have been explored for their antiproliferative effects, which could be utilized in cancer treatment. These agents inhibit the proliferation of cancer cells, making them a focus of oncological research .

Production of Cardiovascular Drugs

The structural diversity of 5-amino-pyrazole derivatives allows for the development of drugs targeting cardiovascular diseases. These compounds can be tailored to affect various biological targets involved in cardiovascular health .

Designing Polymers and Functional Materials

Beyond pharmaceuticals, 5-amino-pyrazoles contribute to the synthesis of polymers and functional materials. Their nitrogen-containing aromatic heterocycles are common motifs in these applications, providing essential properties for material science innovations .

Orientations Futures

5-Amino-pyrazoles, which include “2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester”, are promising functional reagents. They are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Therefore, they present promising substrates for the development of drugs for the treatment of various diseases .

Mécanisme D'action

Target of Action

It is known that 5-amino-pyrazoles, a class of compounds to which this molecule belongs, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are found in many biologically active compounds, suggesting that the targets could be varied and dependent on the specific derivative synthesized .

Mode of Action

5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules . They can interact with their targets through a variety of mechanisms, depending on the specific structure of the derivative and the target itself .

Biochemical Pathways

Given the broad use of 5-amino-pyrazoles in medicinal chemistry, it is likely that the compound could influence a variety of biochemical pathways .

Result of Action

5-amino-pyrazoles are known to be similar to biologically active compounds, suggesting that they could have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

tert-butyl 2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHHMPSXPQNSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)

![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)

![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)